molecular formula C19H18FN3O3 B2515660 4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 313702-31-7

4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2515660
CAS No.: 313702-31-7
M. Wt: 355.369
InChI Key: VJBIKYVKOCJGRJ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a six-membered pyrimidine ring fused with a dihydro moiety. Its structure includes a 2-fluorophenyl group at the 4-position and a 2-methoxyphenyl carboxamide substituent at the 5-position. Such structural features are critical for modulating biological activity, solubility, and crystallinity .

Properties

IUPAC Name

4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-14-9-5-6-10-15(14)26-2)17(23-19(25)21-11)12-7-3-4-8-13(12)20/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBIKYVKOCJGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-fluoroaniline with 2-methoxybenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to form the tetrahydropyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to novel derivatives with enhanced properties.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or a receptor ligand , potentially modulating biochemical pathways. Its interactions with specific molecular targets are under investigation to understand its biological mechanisms better.

Medicine

The compound has been explored for its potential therapeutic effects , particularly in:

  • Anti-cancer activity : Preliminary studies suggest that derivatives of this compound may exhibit significant growth inhibition against various cancer cell lines.
  • Anti-inflammatory properties : The compound's ability to modulate inflammatory pathways is being investigated.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of related tetrahydropyrimidine compounds against several cancer cell lines. The results demonstrated promising growth inhibition percentages:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HCT-11656.53

These findings indicate the potential of tetrahydropyrimidine derivatives as anticancer agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of tetrahydropyrimidines, revealing that certain modifications to the structure significantly enhance inhibitory activity against specific enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key analogs differ in substituents at the 4-position of the pyrimidine ring and the N-linked aryl group:

Compound Name 4-Position Substituent N-Substituent Key Structural Features
Target Compound 2-Fluorophenyl 2-Methoxyphenyl Electronegative F; ortho-substitution
4-(2-Nitrophenyl) analog 2-Nitrophenyl 2-Methoxyphenyl Strong electron-withdrawing NO₂ group
4-(4-Ethoxyphenyl) analog 4-Ethoxyphenyl 4-Chloro-2,5-dimethoxy Electron-donating OEt; para-substitution
4-(2-Chlorophenyl) analog 2-Chlorophenyl 2-Ethoxyphenyl Larger Cl atom; similar electronegativity

Electronic Impact :

  • Nitro group (analog ): Strong electron-withdrawing effect may reduce solubility but improve binding to electron-rich biological targets.
  • Ethoxy/chloro (analogs ): Ethoxy increases lipophilicity, while chloro balances electronegativity and steric bulk.

Key Observations :

  • Carboxamide vs. Carboxylate : The target’s carboxamide group (vs. carboxylate in analogs) may improve cell permeability due to reduced polarity .
  • Thioxo vs. Oxo : Thioxo-containing analogs () exhibit antioxidant activity, suggesting that substitution at the 2-position (S vs. O) influences redox properties .
Crystallography and Hydrogen Bonding

highlights intramolecular N–H⋯N hydrogen bonds in pyrimidine derivatives, which stabilize conformations. The target’s 2-fluorophenyl group may participate in weak C–H⋯F interactions, influencing crystal packing and solubility. In contrast, nitro or chloro substituents (analogs ) could form stronger halogen bonds or π-stacking interactions .

Biological Activity

The compound 4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine, a chemical structure known for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its activity against various biological targets.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction or modifications of existing pyrimidine derivatives. The general synthetic route includes the condensation of an aldehyde with urea and a β-ketoester under acidic conditions. The specific process for synthesizing this compound has been documented in various studies, highlighting the yield and purity achieved during the synthesis.

Antiviral Activity

The compound has been evaluated for its inhibitory activity against HIV-1 integrase (IN), an essential enzyme for viral replication. In vitro studies indicated that several derivatives of tetrahydropyrimidine exhibited significant inhibition of the strand transfer reaction catalyzed by IN. The most active derivative showed an IC50 value of 0.65 µM , indicating potent activity against this target .

Antimicrobial Activity

Research has shown that pyrimidine derivatives possess antimicrobial properties. The compound was tested against various bacterial strains using the agar well diffusion method and minimum inhibitory concentration (MIC) assays. Results demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli , with MIC values ranging from 32 to 128 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydropyrimidine derivatives is often influenced by their structural modifications. Key factors that enhance activity include:

  • Substituents on the phenyl rings : The presence of halogen or methoxy groups can significantly alter the biological properties.
  • Positioning of functional groups : The spatial arrangement affects binding affinity to biological targets.

A summary of SAR findings related to similar compounds is presented in Table 1.

CompoundTargetIC50 (µM)Activity
4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideHIV-1 IN0.65High
4-Chloro derivativeS. aureus66Moderate
2-Methoxy derivativeE. coli128Moderate

Case Studies

  • HIV Integrase Inhibition : A study focused on synthesizing various tetrahydropyrimidine derivatives revealed that modifications significantly impacted their ability to inhibit HIV integrase effectively.
  • Antibacterial Screening : Another investigation assessed a series of pyrimidine derivatives against multiple bacterial strains, demonstrating that specific substitutions lead to enhanced antibacterial efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of tetrahydropyrimidine derivatives typically involves multi-step condensation or cyclization reactions. For example, analogous compounds (e.g., ethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate) are synthesized using reflux conditions with solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid . Yield optimization may require adjusting temperature (70–100°C), solvent polarity, and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
  • X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar thiazolo[3,2-a]pyrimidine derivatives .
  • FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.

Q. How do substituents (e.g., 2-fluorophenyl vs. 2-methoxyphenyl) influence the compound’s stability and solubility?

  • Methodological Answer : The electron-withdrawing fluorine atom on the phenyl ring enhances thermal stability by reducing electron density, while the methoxy group increases solubility in polar solvents (e.g., DMSO) via hydrogen bonding. Comparative studies of analogs (e.g., ethyl 4-(3,5-bis(trifluoromethyl)phenyl) derivatives) suggest halogenated substituents improve crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, bond angles and lengths in thiazolo[3,2-a]pyrimidine derivatives were validated against crystallographic data, confirming conformational stability . Molecular docking simulations (using AutoDock Vina) can model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging structural analogs from pharmacopeial standards .

Q. What strategies resolve contradictions in reported biological activities of structurally similar tetrahydropyrimidine derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line variability) or purity differences. To address this:

  • Validate purity (>95%) via HPLC with a C18 column and acetonitrile/water gradient .
  • Replicate assays under standardized conditions (e.g., MTT assay for cytotoxicity at 48-hour incubation).
  • Compare substituent effects: Fluorine atoms in 2-fluorophenyl groups may enhance target binding affinity over chlorine analogs, as seen in thieno[2,3-d]pyrimidine studies .

Q. How can reaction intermediates be isolated and analyzed to elucidate mechanistic pathways?

  • Methodological Answer : Intermediates (e.g., enamine precursors) can be trapped using low-temperature quenching (-78°C in dry ice/acetone) and characterized via LC-MS or GC-MS. For cyclization steps, in situ IR monitoring tracks carbonyl group consumption. A study on ethyl 6-(2-methoxyphenyl)-4-oxo-tetrahydropyrimidine derivatives isolated intermediates using flash chromatography (silica gel, hexane/ethyl acetate) .

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